Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)
Overview
Description
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), also known as [(IMes)AuCl], is an organometallic catalyst . It is a gold complex with the chemical formula C48H54AuClN2 . It appears as a yellow crystalline solid .
Synthesis Analysis
The synthesis of Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) involves the addition of Ag2O to the CH2Cl2 solution of 1,3-bis(mesityl)imidazolium chloride. After stirring at room temperature for 3 hours, the suspension becomes clear. Then, a solution of Me2SAuCl in CH2Cl2 is added dropwise and stirred for 4 hours. After filtration through Celite, the solvent is evaporated .Chemical Reactions Analysis
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a significant transition metal catalyst. It is widely used in organic synthesis, especially in cross-linking polymerization reactions and reactions involving carbenes. It also finds application in oxidation, reduction, and coupling reactions in organic synthesis .Physical and Chemical Properties Analysis
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a yellow crystalline solid . It has a molecular weight of 536.85 . The compound is stable under normal conditions and should be stored at 2-8°C .Scientific Research Applications
Antitumor Activity
Research on imidazole derivatives, which share a structural motif with Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), indicates their significance in the development of antitumor drugs. These compounds have been investigated for their biological properties, highlighting the potential of imidazole-based structures in cancer treatment strategies. The review by Iradyan et al. (2009) presents data on bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have advanced through preclinical testing, demonstrating the relevance of imidazole derivatives in the search for new antitumor agents Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009). Pharmaceutical Chemistry Journal.
DNA Binding and Fluorescence
The interaction of synthetic dyes like Hoechst 33258, which resembles the structural complexity of Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), with DNA provides insights into the utility of these compounds in biological research. Hoechst 33258's ability to bind to the minor groove of DNA, particularly at AT-rich sequences, is leveraged in cell biology for DNA staining, highlighting the potential of structurally complex compounds for specific interactions with biomolecules. This review by Issar and Kakkar (2013) emphasizes the applicability of such compounds in chromosome and nuclear staining, as well as in the analysis of DNA content, underscoring their role in cell biology and research Issar, U., & Kakkar, R. (2013). International Review of Biophysical Chemistry.
Metal Compounds in Cancer Treatment
The therapeutic potential of metal compounds, including gold(I) derivatives, in cancer treatment has been extensively reviewed. These compounds exhibit anti-tumor activities, although their clinical application is often limited by toxicity. Research into gold derivatives continues, exploring their anti-tumor properties and seeking ways to mitigate adverse effects. Desoize (2004) provides a comprehensive review of the anti-cancer activities of various metals, including gold, emphasizing the ongoing interest in metal-based therapeutics for cancer treatment Desoize, B. (2004). Anticancer Research.
Mechanism of Action
Target of Action
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a transition metal catalyst . Its primary targets are organic compounds involved in various chemical reactions .
Mode of Action
This compound interacts with its targets by facilitating the rearrangement of alkynyl sulfoxides to benzothiepinones and homopropargylic ethers to α,β-unsaturated carbonyl compounds . It acts as a catalyst, speeding up these reactions without being consumed in the process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the rearrangement of alkynyl sulfoxides and homopropargylic ethers . The downstream effects include the production of benzothiepinones and α,β-unsaturated carbonyl compounds , which are important in various organic synthesis applications .
Result of Action
The result of the compound’s action is the efficient conversion of alkynyl sulfoxides to benzothiepinones and homopropargylic ethers to α,β-unsaturated carbonyl compounds . These products are valuable in various fields of organic synthesis .
Future Directions
As a significant transition metal catalyst, Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) has a wide range of applications in organic synthesis. Its future directions may involve further exploration of its catalytic activities in various organic reactions, and potential applications in industrial chemistry, pharmaceuticals, LED manufacturing, and other areas .
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-chlorogold | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h9-12H,7-8H2,1-6H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBMTOBGVBJTKP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26AuClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171103 | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-82-0 | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852445-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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